3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorobenzyl group, a p-tolyl group, and a thioether linkage, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine
- 3-((2-Bromobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine
- 3-((2-Methylbenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties
Biological Activity
3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15FN4S. It features a triazole ring substituted with a fluorobenzyl thio group and a p-tolyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H15FN4S |
Molecular Weight | 314.38 g/mol |
CAS Number | 676582-23-3 |
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro studies have shown that this compound exhibits moderate to strong cytotoxic activity against several cancer types, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, the IC50 values were reported as follows:
- MCF-7: IC50 = 18.1 µM
- HCT116: IC50 = 30.8 µM
These values suggest that the compound is comparably effective to established chemotherapeutics like doxorubicin in certain contexts .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation:
- Inhibition of Enzymes : Triazoles can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in DNA synthesis and cell cycle regulation.
- Molecular Docking Studies : Computational studies indicate that this compound may bind effectively to target proteins involved in cancer progression, suggesting a potential for targeted therapy .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often depends on their substituents. In the case of this compound:
- Fluorobenzyl Group : The presence of the fluorobenzyl group enhances lipophilicity and may improve cellular uptake.
- Thioether Linkage : The thioether linkage is crucial for maintaining the structural integrity necessary for biological activity.
Studies have shown that variations in these substituents can lead to significant changes in potency and selectivity against different cancer cell lines .
Case Studies
Several studies have highlighted the effectiveness of triazole compounds in clinical settings:
- Study on MCF-7 Cells : A recent study demonstrated that modifications to the triazole ring could enhance anticancer activity against MCF-7 cells. Compounds with additional functional groups showed improved IC50 values compared to unmodified triazoles .
- Combination Therapy : Research suggests that combining this compound with other chemotherapeutics may yield synergistic effects, enhancing overall efficacy against resistant cancer strains .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBAJOEPRKIHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676582-23-3 | |
Record name | 3-((2-FLUOROBENZYL)THIO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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